1-(Azetidin-2-yl)ethan-1-ol
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Overview
Description
1-(Azetidin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an azetidine ring attached to an ethan-1-ol group
Preparation Methods
The synthesis of 1-(Azetidin-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of azetidine with ethylene oxide under basic conditions to yield the desired product. Another approach includes the reduction of 1-(Azetidin-2-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Azetidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(Azetidin-2-yl)ethan-1-one, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-(Azetidin-2-yl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride can yield 1-(Azetidin-2-yl)ethan-1-yl chloride.
Scientific Research Applications
1-(Azetidin-2-yl)ethan-1-ol has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(Azetidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Azetidin-2-yl)ethan-1-ol can be compared with other similar compounds such as:
2-(Azetidin-1-yl)ethanol: This compound has a similar structure but with the nitrogen atom in a different position, leading to different chemical properties and reactivity.
1-(Azetidin-3-yl)ethan-1-ol:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in research and industry.
Biological Activity
1-(Azetidin-2-yl)ethan-1-ol is a chemical compound characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. This compound, with the molecular formula C₅H₁₁NO and a molecular weight of approximately 101.15 g/mol, has garnered attention in medicinal chemistry due to its unique structural properties that impart significant biological activities. The presence of both the azetidine ring and the hydroxyl group (-OH) contributes to its reactivity and potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly in the realm of pharmacology. Key areas of activity include:
- Anticancer Properties : Compounds similar to this compound have been studied for their antiproliferative effects on various cancer cell lines. For instance, related azetidine derivatives have shown significant inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells such as MCF-7 and MDA-MB-231 .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division . This disruption leads to apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents.
Case Studies
Several studies have examined the biological activity of azetidine derivatives that share structural similarities with this compound:
- Antiproliferative Effects : A study demonstrated that azetidine derivatives exhibited IC50 values ranging from 10–33 nM against MCF-7 breast cancer cells, indicating potent antiproliferative activity comparable to established chemotherapeutics like combretastatin A4 (CA4) .
- Cell Cycle Arrest and Apoptosis : Flow cytometry analyses revealed that certain azetidine compounds induced G2/M phase arrest in MCF-7 cells, followed by apoptosis. Immunofluorescence microscopy confirmed alterations in microtubule organization indicative of disrupted tubulin dynamics .
Comparative Analysis
The following table summarizes the structural similarities and biological activities of various compounds related to this compound:
Compound Name | Structure | Similarity Index | Biological Activity |
---|---|---|---|
2-(Azetidin-1-yl)ethanol | C₅H₁₁NO | 0.86 | Antiproliferative activity in breast cancer cells |
N-(2-Hydroxyethyl)-1,3-propanediamine | C₅H₁₃N₃O | 0.80 | Moderate cytotoxicity against various cell lines |
3-Methylazetidin-3-ol | C₅H₉NO | 0.64 | Weak antiproliferative effects |
3-(4-Methylpiperazin-1-yl)propan-1-ol | C₈H₁₈N₂O | 0.70 | Limited activity; primarily studied for other properties |
(S)-(+)-1-Methyl-3-pyrrolidinol | C₅H₉NO | 0.69 | Antidepressant properties reported |
This comparative analysis highlights the unique biological properties conferred by the specific azetidine structure combined with an alcohol functional group in this compound.
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-(azetidin-2-yl)ethanol |
InChI |
InChI=1S/C5H11NO/c1-4(7)5-2-3-6-5/h4-7H,2-3H2,1H3 |
InChI Key |
NSQCUKPANMXHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN1)O |
Origin of Product |
United States |
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